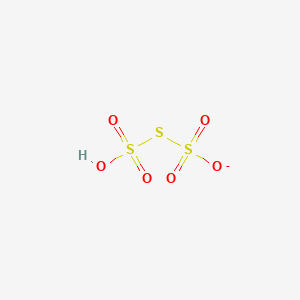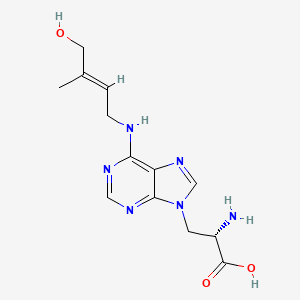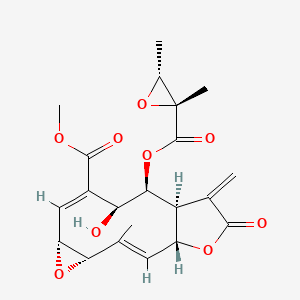![molecular formula C19H14ClNO4 B1232792 2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid CAS No. 51806-88-3](/img/structure/B1232792.png)
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[76102,7012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid is a complex organic compound with a unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, chlorination, and methoxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .
Applications De Recherche Scientifique
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarins: Known for their biological activities and used in medicinal chemistry.
Indoles: Important in drug development due to their diverse biological properties.
Quinolones: Widely used as antibiotics and have a similar heterocyclic structure.
Uniqueness
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid is unique due to its specific tetracyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
51806-88-3 |
|---|---|
Formule moléculaire |
C19H14ClNO4 |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid |
InChI |
InChI=1S/C19H14ClNO4/c1-9-13(8-17(22)23)15-6-11(25-2)7-16-14-5-10(20)3-4-12(14)19(24)21(9)18(15)16/h3-7H,8H2,1-2H3,(H,22,23) |
Clé InChI |
OTFVYCPQODZVIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=CC3=C2N1C(=O)C4=C3C=C(C=C4)Cl)OC)CC(=O)O |
SMILES canonique |
CC1=C(C2=CC(=CC3=C2N1C(=O)C4=C3C=C(C=C4)Cl)OC)CC(=O)O |
Key on ui other cas no. |
51806-88-3 |
Synonymes |
10-chloro-2-methoxy-5-methyl-7H-pyrrolo(3,2,1-d,e)phenanthrid-7-one-4-acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-furanyl)-N-phenyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1232710.png)












![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-trimethylaminoethylphosphonate)](/img/structure/B1232731.png)
